Antimicrobial Potency Against E. coli and Salmonella: Sodium Heptanoate vs. Sodium Butyrate
In a direct head-to-head comparison, sodium heptanoate (HEP) demonstrated substantially greater antimicrobial potency against key Gram-negative bacteria than sodium butyrate (BUT). At pH 4.8, the MIC50 of HEP against E. coli was 32 ppm, while BUT required a 16-fold higher concentration of 512 ppm to achieve the same effect. Against Salmonella spp., HEP's MIC50 was 32 ppm compared to 256 ppm for BUT, an 8-fold difference [1]. At a higher pH of 6, HEP maintained superior efficacy against E. coli with an MIC50 of 3125 ppm, whereas BUT was virtually ineffective with an MIC50 of 62,500 ppm [1].
| Evidence Dimension | Antimicrobial activity (MIC50) |
|---|---|
| Target Compound Data | 32 ppm (pH 4.8, E. coli); 32 ppm (pH 4.8, Salmonella); 3125 ppm (pH 6, E. coli) |
| Comparator Or Baseline | Sodium Butyrate: 512 ppm (pH 4.8, E. coli); 256 ppm (pH 4.8, Salmonella); 62,500 ppm (pH 6, E. coli) |
| Quantified Difference | HEP is 16x more potent (E. coli, pH 4.8), 8x more potent (Salmonella, pH 4.8), and 20x more potent (E. coli, pH 6) than sodium butyrate. |
| Conditions | In vitro MIC50 assay, triplicate, at pH 4.8 and pH 6. |
Why This Matters
For applications requiring Gram-negative pathogen control (e.g., animal feed, food preservation), sodium heptanoate offers a quantifiable, superior efficacy profile compared to the more common sodium butyrate, potentially allowing for lower inclusion rates and cost savings.
- [1] Norel Nutrición Animal. (2017). In vitro evaluation of antimicrobial activity of Short and Medium Chain Fatty Acids. ASAS 2017. View Source
